molecular formula C11H13BrO2 B1330606 Tert-butyl 3-bromobenzoate CAS No. 69038-74-0

Tert-butyl 3-bromobenzoate

Cat. No. B1330606
Key on ui cas rn: 69038-74-0
M. Wt: 257.12 g/mol
InChI Key: NPVLZVSAZXTBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399504B2

Procedure details

In an oven dried, 1-L, 3-necked round bottom flask equipped with an addition funnel, a glass stopper, a magnetic stirbar, and a reflux condenser connected to a nitrogen inlet, potassium t-butoxide (23.6 g, 209.6 mmol) was combined with toluene (150 mL). A solution of 3-bromobenzoyl chloride (40 g, 182.3 mmol) in toluene (100 mL) was added dropwise to the potassium t-butoxide and the mixture was stirred for 16 h at room temperature. The viscous mixture was transferred to a 1-L separatory funnel, and the reaction flask was rinsed with toluene (50 mL) and added to the separatory funnel. The toluene mixture was extracted with water (200 mL), a potassium carbonate solution (10%, 250 mL), and again with water (3×200 mL). The toluene layer was dried over magnesium sulfate and filtered, and the toluene was removed in vacuo to yield the product as a yellow oil (45.1 g, 96%). HPLC: >99% pure.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[Br:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](Cl)=[O:12]>C1(C)C=CC=CC=1>[C:2]([O:4][C:11](=[O:12])[C:10]1[CH:14]=[CH:15][CH:16]=[C:8]([Br:7])[CH:9]=1)([CH3:5])([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven dried
CUSTOM
Type
CUSTOM
Details
1-L, 3-necked round bottom flask equipped with an addition funnel
CUSTOM
Type
CUSTOM
Details
a glass stopper, a magnetic stirbar, and a reflux condenser connected to a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The viscous mixture was transferred to a 1-L separatory funnel
WASH
Type
WASH
Details
the reaction flask was rinsed with toluene (50 mL)
ADDITION
Type
ADDITION
Details
added to the separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The toluene mixture was extracted with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the toluene was removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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